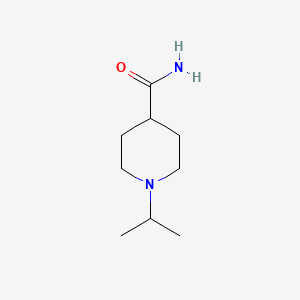
1-Isopropylpiperidine-4-carboxamide
Descripción general
Descripción
1-Isopropylpiperidine-4-carboxamide (IPPC) is an organocarboxamide that has been found to have a variety of biochemical, physiological, and therapeutic effects. It is a synthetic compound that is used in a range of laboratory experiments, as well as in some therapeutic applications. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Carboxamide Derivatives in Cytotoxic Activity : Carboxamide derivatives, like benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline, have been studied for their cytotoxic activity. These compounds, especially the 1- and 11-carboxamides, showed reasonable cytotoxicity against certain cell lines, suggesting potential applications in cancer therapy (Deady et al., 2000).
Inhibitors of CDPK1 from Parasites : Carboxamide scaffolds have been used to create selective inhibitors of calcium-dependent protein kinase-1 from parasites like Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showed low nanomolar potencies and submicromolar activities in cell proliferation assays, indicating their potential in treating parasitic infections (Zhang et al., 2014).
Optically Active Carboxamides with Amino Acid Motives : Optically active carboxamides, featuring amino acid residues, have been synthesized for potential use as N-chelating ligands in various chemical reactions. These compounds may have applications in synthetic chemistry and pharmaceutical development (Sívek et al., 2008).
Antiviral and Antitumor Properties
Thiazole C-nucleosides in Antiviral Activity : Compounds like 2-D-ribofuranosylthiazole-4-carboxamide have shown significant antiviral activity against various viruses. This study highlights the potential of carboxamide compounds in the development of new antiviral drugs (Srivastava et al., 1977).
Small Molecules Targeting DNA Structures : Novel 9‐aminoacridine carboxamides have been synthesized and studied for their effects on various DNA structures. These compounds show a range of biological activities and could be significant in the development of antitumor agents (Howell et al., 2012).
Pharmaceutical Applications
Carboxamide-Pyridine N-Oxide in Crystal Engineering : The carboxamide-pyridine N-oxide synthon has been used in crystal engineering, demonstrating its potential in synthesizing pharmaceutical cocrystals and improving drug properties (Reddy et al., 2006).
Synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-carboxamide : This compound, a selective Met kinase inhibitor, has shown efficacy in tumor models, indicating its potential as an anticancer agent (Schroeder et al., 2009).
Mecanismo De Acción
Mode of Action
If we consider the action of similar compounds, it can be inferred that it might interact with its target, dna gyrase, inhibiting its function . This inhibition could lead to the disruption of DNA replication and transcription, thereby affecting the growth and survival of the bacteria.
Biochemical Pathways
By inhibiting DNA gyrase, the compound could disrupt these pathways, leading to the inhibition of bacterial growth and survival .
Result of Action
The molecular and cellular effects of 1-Isopropylpiperidine-4-carboxamide’s action are likely related to its potential inhibition of DNA gyrase. This inhibition could disrupt DNA replication and transcription, leading to the cessation of bacterial growth and potentially causing bacterial death .
Análisis Bioquímico
Biochemical Properties
1-Isopropylpiperidine-4-carboxamide has been found to interact with DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. The inhibition of this enzyme by this compound suggests that it may have potential as an antimicrobial agent .
Cellular Effects
In vitro studies have shown that this compound exhibits antiviral activity against human α- coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . This suggests that this compound may have potential therapeutic applications in the treatment of viral infections.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DNA gyrase . Biochemical studies with recombinant M. abscessus DNA gyrase showed that this compound inhibits the wild-type enzyme but not the resistant mutant . This indicates that this compound, similar to fluoroquinolones, causes DNA gyrase-mediated DNA damage .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a dose-response for viral RNA inhibition in the cellular compartment .
Propiedades
IUPAC Name |
1-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDOKHDZYBOLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

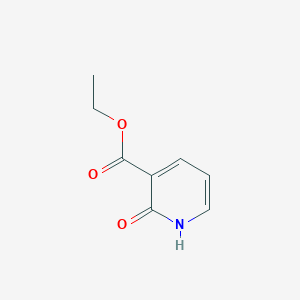

![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)



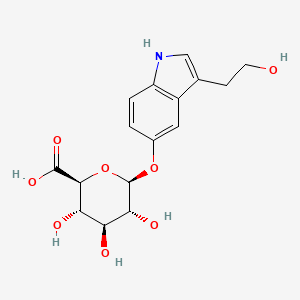
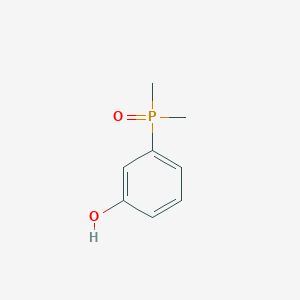
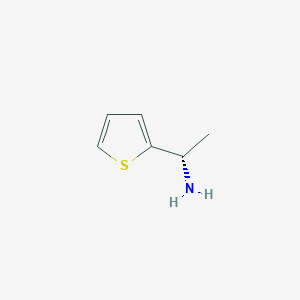

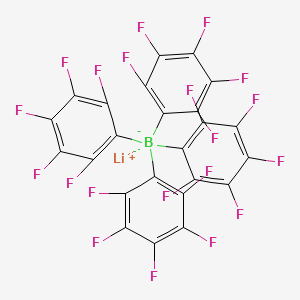
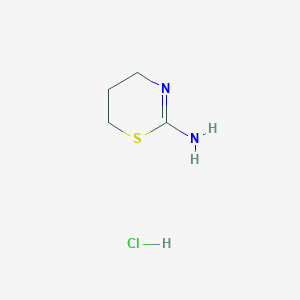
![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)
